molecular formula C30H30ClF3N6O5 B15284955 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine

4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine

Cat. No.: B15284955
M. Wt: 647.0 g/mol
InChI Key: WSJJQZIMUAGKSW-UHFFFAOYSA-N
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Description

(S)-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, chloro, pyrazolyl, and trifluoroethoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrazolyl phenyl intermediate through a coupling reaction.
  • Introduction of the trifluoroethoxy group via nucleophilic substitution.
  • Synthesis of the pyrimidinyl phenyl intermediate through a condensation reaction.
  • Coupling of the intermediates to form the final product.
  • Protection and deprotection steps to introduce the tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may yield azido or cyano derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding due to its multiple functional groups and potential bioactivity.

Medicine

In medicine, (S)-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, this compound may be used in the development of new materials, pharmaceuticals, or agrochemicals due to its diverse chemical reactivity and potential bioactivity.

Mechanism of Action

The mechanism of action of (S)-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may facilitate binding to these targets, leading to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be compared to other compounds with similar structures, such as:
    • (S)-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid analogs with different substituents on the phenyl or pyrimidinyl rings.
    • Compounds with similar functional groups, such as amino, chloro, and pyrazolyl groups.

Uniqueness

The uniqueness of (S)-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClF3N6O5/c1-16-11-12-40(39-16)23-14-19(31)9-10-20(23)25(30(32,33)34)44-24-15-21(36-27(35)38-24)18-7-5-17(6-8-18)13-22(26(41)42)37-28(43)45-29(2,3)4/h5-12,14-15,22,25H,13H2,1-4H3,(H,37,43)(H,41,42)(H2,35,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJJQZIMUAGKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClF3N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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